11S-hydroxy-12E,14Z-eicosadienoic acid
Overview
Description
11S-HEDE is an icosanoid.
Mechanism of Action
Target of Action
The primary target of 11S-HEDE is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins and other eicosanoids, which are lipid compounds that have diverse functions in inflammation and other physiological processes .
Mode of Action
11S-HEDE is formed from eicosadienoic acid by the action of COX and in macrophages . It interacts with its target, COX, leading to the production of various eicosanoids . These eicosanoids then exert their effects on various physiological processes.
Biochemical Pathways
The formation of 11S-HEDE is part of the lipoxygenase metabolic pathway . This pathway involves the metabolism of polyunsaturated fatty acids by mouse peritoneal macrophages . The products of this pathway, including 11S-HEDE, have various roles in inflammation and other physiological processes.
Biochemical Analysis
Biochemical Properties
11S-hydroxy-12E,14Z-eicosadienoic acid interacts with various enzymes and proteins in biochemical reactions. It is formed from eicosadienoic acid by the enzyme cyclooxygenase (COX)
Cellular Effects
It is known to be formed in macrophages , suggesting a potential role in immune response or inflammation.
Molecular Mechanism
It is known to be formed from eicosadienoic acid by the action of cyclooxygenase (COX) , suggesting it may be involved in the COX pathway of arachidonic acid metabolism.
Metabolic Pathways
This compound is involved in the cyclooxygenase (COX) pathway of arachidonic acid metabolism
Properties
IUPAC Name |
(11S,12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMIRVFIVOGVIC-HVLYWLSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@H](CCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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